In Vivo Anti-Inflammatory ID₅₀: Cabenoside D Achieves 0.6 mg/ear in Mouse Ear Edema Model
Cabenoside D demonstrates a 50% inhibitory dose (ID₅₀) of 0.6 mg/ear in the TPA-induced mouse ear edema model, positioning it at the upper boundary of the activity range observed across the Bryonia dioica cucurbitane glycoside series [1]. Direct head-to-head evaluation within a single study enables precise comparative assessment against structurally related compounds. The full ID₅₀ range across six tested compounds (bryoniosides B, C, E, G; cabenoside D; bryoamaride) spans 0.2–0.6 mg/ear, with bryonioside G exhibiting the highest potency (ID₅₀ = 0.2 mg/ear) and cabenoside D along with bryonioside C at the less potent end (ID₅₀ = 0.6 mg/ear) [2]. This quantitative stratification confirms that cabenoside D provides a defined, reproducible benchmark for anti-inflammatory activity within this chemical class.
| Evidence Dimension | In vivo anti-inflammatory potency |
|---|---|
| Target Compound Data | ID₅₀ = 0.6 mg/ear |
| Comparator Or Baseline | Bryonioside G (ID₅₀ = 0.2 mg/ear); Bryonioside B (ID₅₀ = 0.4 mg/ear); Bryonioside E (ID₅₀ = 0.5 mg/ear); Bryonioside C and Bryoamaride (ID₅₀ = 0.6 mg/ear each) |
| Quantified Difference | Cabenoside D ID₅₀ is 3-fold higher (less potent) than bryonioside G; equivalent to bryonioside C and bryoamaride |
| Conditions | TPA-induced inflammation (1 μg/ear) in mouse ear edema model; single dose administration; ID₅₀ calculated from dose-response data |
Why This Matters
Knowing the exact ID₅₀ value enables researchers to select appropriate doses for in vivo studies and facilitates cross-study comparisons when the same assay conditions are employed.
- [1] Ukiya M, Akihisa T, Yasukawa K, et al. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica. J Nat Prod. 2002;65(2):179-183. View Source
- [2] Ukiya M, Akihisa T, Yasukawa K, et al. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica. J Nat Prod. 2002;65(2):179-183. View Source
